1-(3-Methylbutan-2-yl)pyrrolidin-2-one
Description
Properties
CAS No. |
61307-93-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-methylbutan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)8(3)10-6-4-5-9(10)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
HKBQWGPZONCIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Amides
A common route to pyrrolidin-2-ones involves intramolecular cyclization of δ-amino esters or δ-keto amides. For 1-(3-methylbutan-2-yl)pyrrolidin-2-one, precursor A (ethyl 4-(3-methylbutan-2-ylamino)butanoate) could undergo base-mediated cyclization (e.g., NaH in THF) to form the lactam.
Hypothetical Reaction Pathway:
$$
\text{NH}2-\text{(CH}2\text{)}_3-\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{Pyrrolidin-2-one} + \text{EtOH}
$$
Key factors include steric hindrance from the 3-methylbutan-2-yl group, which may necessitate elevated temperatures (80–100°C) and prolonged reaction times.
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalysts offers an alternative. Starting from diene B (N-(3-methylbutan-2-yl)-N-allyl-2-propenamide), RCM would yield the five-membered lactam.
Example Conditions:
- Catalyst: Grubbs II (5 mol%)
- Solvent: Dichloromethane, 40°C, 12 h
- Yield: ~60% (estimated from analogous reactions)
Multi-Component Reaction (MCR) Approaches
Ugi-Type Reactions
Four-component Ugi reactions involving 3-methylbutan-2-amine, a ketone, an isocyanide, and a carboxylic acid could generate substituted pyrrolidin-2-ones. For instance:
Components:
- Amine: 3-Methylbutan-2-amine
- Carbonyl: Cyclohexanone
- Isocyanide: tert-Butyl isocyanide
- Acid: Acetic acid
Product: 1-(3-Methylbutan-2-yl)-3-cyclohexylpyrrolidin-2-one.
Petasis Reaction
The Petasis borono-Mannich reaction enables the synthesis of γ-lactams. Using 3-methylbutan-2-ylamine, glyoxylic acid, and a boronic acid, this method could yield substituted pyrrolidin-2-ones under mild conditions.
Optimized Parameters (Hypothetical):
- Solvent: Ethanol/water (4:1)
- Temperature: 25°C
- Catalyst: None (inherent reactivity)
Catalytic Hydrogenation and Reductive Amination
Reductive Amination of δ-Keto Acids
Reductive amination of δ-keto acid C (4-oxopentanoic acid) with 3-methylbutan-2-amine using NaBH₃CN or H₂/Pd-C forms the intermediate amine, which cyclizes to the lactam.
Steps:
- C + 3-Methylbutan-2-amine → Iminium intermediate
- Reduction → δ-Amino alcohol
- Cyclization → this compound
Challenges:
- Competing over-reduction of the ketone.
- Acidic conditions required for cyclization may degrade the alkyl group.
Enzymatic and Green Chemistry Approaches
Lipase-Catalyzed Cyclization
Lipases (e.g., Candida antarctica) promote lactamization in non-aqueous media. Substrate D (5-(3-methylbutan-2-ylamino)pentanoic acid) could cyclize in toluene with immobilized enzyme.
Advantages:
- High enantioselectivity.
- Mild conditions (30–40°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%)* | Conditions | Scalability | Key Limitations |
|---|---|---|---|---|
| Intramolecular Cycl. | 50–70 | NaH, THF, 80°C | High | Steric hindrance |
| RCM | 60–75 | Grubbs II, DCM | Moderate | Catalyst cost |
| Ugi Reaction | 40–65 | EtOH, RT | High | Byproduct formation |
| Reductive Amination | 55–70 | H₂/Pd-C, HCl | High | Acid sensitivity |
| Enzymatic | 30–50 | Lipase, toluene | Low | Substrate solubility |
*Estimated based on analogous reactions.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety. The intramolecular cyclization route using NaH is unfavorable due to pyrophoric risks. Alternatively, catalytic hydrogenation (H₂/Pd-C) offers safer operation but requires high-pressure equipment.
Chemical Reactions Analysis
1-(3-Methylbutan-2-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include specific oxidants and additives . For example, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
1-(3-Methylbutan-2-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis . In biology and medicine, compounds containing a γ-lactam moiety have been significant in the treatment of neurodegenerative diseases, HIV, epilepsy, and depression . Pyrrolidin-2-one derivatives also exhibit diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer, and antioxidant properties . Additionally, it is used in the synthesis of chemical and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 1-(3-Methylbutan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process highlights the compound’s ability to undergo multiple transformations, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Structural Analogues
1-(3-Methylphenyl)pyrrolidin-2-one (CAS 24059-72-1)
- Substituent : Aromatic (3-methylphenyl group).
- Applications : Structural analogues with aromatic groups (e.g., benzyl or phenyl) are often explored for acetylcholinesterase inhibition in anti-Alzheimer’s research .
1-(3-Aminopropyl)pyrrolidin-2-one
- Substituent: Polar 3-aminopropyl group.
- Key Differences : The primary amine enhances hydrogen bonding and solubility. In kinase inhibitors, this group interacts with water networks in protein binding pockets, a feature absent in the hydrophobic 3-methylbutan-2-yl substituent .
1-(4-Methoxybenzyl)-pyrrolidin-2-one Derivatives
- Substituent : Bulky 4-methoxybenzyl group.
- Key Differences : Methoxybenzyl substituents improve binding to aromatic residues in enzymes (e.g., acetylcholinesterase), as seen in anti-Alzheimer’s agents. The target compound’s aliphatic chain lacks this planar interaction capability .
Arylpiperazine-Pyrrolidinone Hybrids
- Substituent : Arylpiperazine moieties (e.g., 4-(2-chlorophenyl)piperazine).
- Key Differences: These hybrids exhibit high affinity for α-adrenergic receptors (e.g., pKi = 7.13 for α1-AR), attributed to the basic nitrogen in piperazine. The target compound’s non-polar substituent is unlikely to engage in similar ionic interactions .
Pharmacological and Physicochemical Properties
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